K562 Cytotoxicity: 4-Methylbenzamide vs. Amide-Linked Analog
In the head-to-head cytotoxicity evaluation of the Zwergel et al. benzofuran hybrid series against K562 human chronic myeloid leukemia cells, the target compound (21b), featuring a 6-ethyl-coumarin scaffold with a 4-methylbenzamide substituent, exhibited an IC50 of 6.32 μM [1]. This represents a 2.0-fold improvement in potency over compound 17b (IC50 = 12.5 μM), which is the most structurally analogous comparator—differing only in the replacement of the coumarin scaffold with a chromone while retaining the amide linkage and benzofuran core [1]. Both compounds share the same benzofuran-amide pharmacophore, making this the most informative direct comparison for establishing the contribution of the 6-ethyl-coumarin moiety to cytotoxic activity.
| Evidence Dimension | Cytotoxicity (IC50) against K562 human chronic myeloid leukemia cells |
|---|---|
| Target Compound Data | IC50 = 6.32 μM (compound 21b) |
| Comparator Or Baseline | Compound 17b (benzofuranone-chromone hybrid with amide linker): IC50 = 12.5 μM |
| Quantified Difference | 2.0-fold more potent (12.5 / 6.32 = 1.98) |
| Conditions | K562 human leukemia cell line; MTT assay; 48-hour drug exposure (Zwergel et al., MedChemComm, 2013, Table 2) |
Why This Matters
This direct comparison establishes that the coumarin scaffold (versus chromone) in combination with the 4-methylbenzamide moiety provides a quantifiable 2-fold potency advantage in the same assay system, directly informing medicinal chemistry lead selection and procurement decisions for leukemia-focused screening programs.
- [1] Zwergel C, Valente S, Salvato A, Xu Z, Talhi O, Mai A, Silva A, Altucci L, Kirsch G. Novel benzofuran–chromone and –coumarin derivatives: synthesis and biological activity in K562 human leukemia cells. MedChemComm, 2013, 4(12): 1571-1579. Table 2. DOI: 10.1039/c3md00241a. View Source
